BenchChemオンラインストアへようこそ!

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

Medicinal Chemistry Lipophilicity Modulation ADME Prediction

2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS 956392-62-4) is a synthetic small molecule (MW 360.21, C₁₆H₁₄BrN₃O₂) belonging to the quinoline-4-carboxylic acid class, featuring a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge at the quinoline 2-position. This compound is primarily distributed as a research chemical within high-throughput and focused screening libraries by suppliers such as ChemDiv and InterBioScreen.

Molecular Formula C16H14BrN3O2
Molecular Weight 360.211
CAS No. 956392-62-4
Cat. No. B2986950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
CAS956392-62-4
Molecular FormulaC16H14BrN3O2
Molecular Weight360.211
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Br
InChIInChI=1S/C16H14BrN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22)
InChIKeyHQQAXKANKIEYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS 956392-62-4): A Halogenated Quinoline-Pyrazole Hybrid for Focused Screening Libraries


2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS 956392-62-4) is a synthetic small molecule (MW 360.21, C₁₆H₁₄BrN₃O₂) belonging to the quinoline-4-carboxylic acid class, featuring a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge at the quinoline 2-position . This compound is primarily distributed as a research chemical within high-throughput and focused screening libraries by suppliers such as ChemDiv and InterBioScreen . Its structural architecture combines two privileged heterocyclic scaffolds known for diverse bioactivities, making it a candidate for early-stage drug discovery programs targeting infectious and proliferative diseases .

Why Generic Substitution Fails for 2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (956392-62-4): The Critical Role of the C4-Bromo Substituent


In-class quinoline-pyrazole hybrids cannot be treated as interchangeable procurement items because subtle structural modifications, particularly at the pyrazole 4-position, profoundly alter physicochemical properties that govern molecular recognition, pharmacokinetics, and target engagement . The 4-bromo substituent on the pyrazole ring of this compound is not a passive element; it introduces a polarizable heavy atom that increases lipophilicity (LogP 2.82 vs. 2.79 for the des-bromo analog) and significantly modulates the carboxylic acid pKa (3.63 vs. 0.83 predicted for the des-bromo analog) . These shifts directly affect ionization state at physiological pH, hydrogen-bonding capacity, and halogen-bond donor potential—parameters that are non-negotiable in structure-activity relationship (SAR) studies, computational docking, and lead optimization campaigns. Simple replacement with a non-halogenated or differently substituted analog introduces uncontrolled variables that can invalidate comparative biological data.

Product-Specific Quantitative Evidence Guide for 2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (956392-62-4)


Enhanced Lipophilicity via C4-Bromo Substitution on the Pyrazole Ring

The introduction of a bromine atom at the 4-position of the pyrazole ring in 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid increases the predicted partition coefficient (LogP) to 2.82, compared to a LogP of 2.79 for the direct des-bromo analog 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (CAS 957035-26-6) . This ΔLogP of +0.03, while modest, is accompanied by a predicted LogD (pH 7.4) of -0.23 for the brominated compound, indicating a shift in ionization equilibrium that is unavailable in the non-halogenated scaffold.

Medicinal Chemistry Lipophilicity Modulation ADME Prediction

Significant Modulation of Carboxylic Acid Acidity (pKa) by the Remote Bromine Substituent

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is 3.63 (JChem prediction), whereas the des-bromo analog (CAS 957035-26-6) is predicted to have a pKa of 0.83 ± 0.10 . This large ΔpKa of approximately +2.8 units indicates that the 4-bromo substituent substantially reduces the acidity of the quinoline-4-carboxylic acid, altering the fraction ionized at physiological and endosomal pH.

Physicochemical Profiling Ionization State pKa Prediction

Structural Differentiation: 4-Bromo-3,5-dimethylpyrazole as a Halogen-Bond Donor and Synthetic Handle

The 4-bromo substituent on the pyrazole ring provides a site for halogen bonding (XB) interactions with biological targets, a feature absent in the des-bromo analog (CAS 957035-26-6) and other non-halogenated comparators such as 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid (CAS 1152718-85-8, LogP 2.12) . Halogen bonds can enhance binding affinity and selectivity toward protein targets that present suitable Lewis base partners (e.g., carbonyl oxygen atoms in kinase hinge regions), offering a mode of molecular recognition not achievable with methyl or hydrogen substituents.

Halogen Bonding Late-Stage Functionalization Medicinal Chemistry

Class-Level Antimicrobial Potential of Quinoline-4-Carboxylic Acid–Pyrazole Hybrids

Quinoline-4-carboxylic acid derivatives bearing pyrazole moieties have demonstrated significant antimicrobial activity in published studies. In a 2013 evaluation, related quinoline-pyrazole hybrids showed MIC values as low as 6.25 µg/mL against Escherichia coli and 25 µg/mL against Pseudomonas aeruginosa and Salmonella typhi, with some compounds outperforming standard drugs against Staphylococcus aureus and Candida albicans . While 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid itself has no published MIC data, its structural features—including the brominated pyrazole—position it as a logical candidate for inclusion in antimicrobial screening cascades.

Antimicrobial Screening Antifungal Activity Quinoline-Pyrazole Scaffold

Best Research and Industrial Application Scenarios for 2-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid (956392-62-4)


Late-Stage Diversification via the C4-Bromo Synthetic Handle in Medicinal Chemistry

The 4-bromo substituent on the pyrazole ring makes this compound a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling rapid generation of focused libraries for SAR exploration . The brominated scaffold can be diversified with aryl, heteroaryl, amine, or alkyne partners to systematically probe steric and electronic effects at the pyrazole 4-position—a capability unavailable with the des-bromo analog . This application is particularly relevant for medicinal chemistry teams seeking to optimize lead compounds derived from quinoline-pyrazole screening hits.

Halogen-Bond-Enabled Target Engagement Studies

The bromine atom provides a sigma-hole that can act as a halogen-bond (XB) donor, potentially enhancing binding affinity to protein targets with accessible Lewis base sites such as backbone carbonyls in kinase hinge regions or ATP-binding pockets . This mode of interaction has been exploited in rational drug design to improve selectivity and potency. The compound can serve as a tool molecule to experimentally validate XB contributions to target binding when compared head-to-head with the des-bromo and other halogen-substituted analogs.

Focused Antimicrobial Screening Libraries for Hit Identification

Given the established antimicrobial activity of quinoline-4-carboxylic acid–pyrazole hybrids against Gram-positive, Gram-negative, and fungal pathogens , this brominated derivative is a logical inclusion in focused screening decks. Its distinct ionization profile (pKa 3.63, LogD -0.23 at pH 7.4) compared to non-halogenated analogs means it may exhibit differential cellular penetration and target engagement in bacterial and fungal assays, potentially revealing novel structure-activity relationships that inform lead optimization.

Computational Chemistry and QSAR Model Development

The compound's well-defined structural features and predicted physicochemical parameters (LogP 2.82, pKa 3.63, polar surface area 68.01 Ų) make it suitable for inclusion in quantitative structure-activity relationship (QSAR) training sets . When used alongside its des-bromo and other substituted analogs, this compound provides a data point for modeling the effect of halogen substitution on biological activity, ADME properties, and target binding, contributing to predictive models that guide future compound acquisition and synthesis.

Quote Request

Request a Quote for 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.